Sulfuro de arsénico(III)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Arsenic(III) sulfide is a metalloid with significant environmental and toxicological relevance. It exhibits diverse chemical behavior, notably in its ability to change oxidation states and bonding configurations. Arsenic bonds primarily to oxygen and sulfur, generating a variety of species and minerals (O'Day, 2006).

Synthesis Analysis

Arsenic(III) sulfide can be synthesized through reactions involving arsenic compounds and sulfur or sulfide sources. For instance, arsenic(III) oxides reacting with methanesulfonic anhydride yield arsenic(III) sulfide complexes (Kapoor, Wadhawan & Kapoor, 1987).

Molecular Structure Analysis

The molecular structure of arsenic(III) sulfide includes coordination to sulfur and sometimes oxygen. X-ray absorption spectroscopy has revealed details of this coordination, showing that arsenic is coordinated to sulfur and iron in some sulfide minerals (Bostick & Fendorf, 2003).

Chemical Reactions and Properties

Arsenic(III) sulfide participates in various chemical reactions, particularly with iron sulfide minerals. These interactions can lead to the formation of surface precipitates and impact the mobility of arsenic in the environment. Arsenic compounds also show a propensity to form stable cyclic dithioarsinite complexes (Dilda & Hogg, 2007).

Physical Properties Analysis

The physical properties of arsenic(III) sulfide include its solubility and phase behavior in different environmental conditions. It forms various aqueous species and minerals, influenced by the conditions such as pH and the presence of other minerals (Feldmann, Devalla, Raab & Hansen, 2004).

Chemical Properties Analysis

The chemical properties of arsenic(III) sulfide are largely defined by its interactions with other elements, particularly sulfur. It can form thioarsenic compounds in sulfidic waters, influencing arsenic's mobility and toxicity. These compounds may undergo transformations, impacting environmental arsenic cycling (Helz & Tossell, 2008).

Aplicaciones Científicas De Investigación

Tratamiento de aguas residuales ácidas

El sulfuro de arsénico(III) se utiliza en el tratamiento de aguas residuales ácidas que contienen As(III) y As(V). El proceso implica la precipitación de sulfuro, que es simple y altamente eficiente {svg_1}. Los precipitados formados están compuestos principalmente por As2S3 amorfo {svg_2}.

Aplicaciones optoelectrónicas

Se ha desarrollado una película delgada de puntos cuánticos de sulfuro de arsénico(III) para aplicaciones optoelectrónicas en un amplio rango óptico, que abarca desde ultravioleta (UV) hasta infrarrojo (IR) {svg_3}. Este material demuestra una absorción óptica máxima que se extiende hasta 600 nm {svg_4}.

Fabricación de cristales fotónicos y nanoestructuras 3-D

El sulfuro de arsénico(III) se utiliza como fotorresistencia inorgánica en la fabricación de cristales fotónicos y nanoestructuras 3-D {svg_5}. Estas estructuras tienen aplicaciones en varios campos, incluidos la óptica y la electrónica {svg_6}.

Material acusto-óptico

El sulfuro de arsénico(III) se utiliza como material acusto-óptico {svg_7}. Los materiales acusto-ópticos se utilizan en dispositivos que pueden cambiar el índice de refracción de una onda de luz en respuesta a una onda acústica {svg_8}.

Pigmento

El sulfuro de arsénico(III) se utiliza como pigmento {svg_9}. Los pigmentos son sustancias que absorben ciertas longitudes de onda de la luz visible, dándoles color {svg_10}.

Agente de curtido

El sulfuro de arsénico(III) se utiliza como agente de curtido {svg_11}. Los agentes de curtido se utilizan en el proceso de convertir las pieles de animales en cuero {svg_12}.

Vidrio de calcogenuro para óptica de infrarrojos

El sulfuro de arsénico(III) se utiliza en la producción de vidrio de calcogenuro para óptica de infrarrojos {svg_13}. Los vidrios de calcogenuro se utilizan en una variedad de aplicaciones, incluidos los detectores de infrarrojos, las guías de ondas y las fibras ópticas {svg_14}.

Mecanismo De Acción

Target of Action

Arsenic(III) sulfide, also known as arsenic trisulfide, primarily targets the enzyme thioredoxin reductase . This enzyme plays a crucial role in maintaining the redox balance within cells, and its inhibition can lead to cellular stress and apoptosis . Arsenic(III) sulfide is also known to target promyelocytic leukemia (PML) , a gene prone to fusion with the retinoic acid receptor α (RARα) gene, thus resulting in the occurrence of acute promyelocytic leukemia .

Mode of Action

Arsenic(III) sulfide interacts with its targets, leading to a variety of cellular changes. It is known to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a mechanism that the body uses to get rid of damaged or unwanted cells. By inducing apoptosis, arsenic(III) sulfide can help control the growth of cancer cells . Recent studies have shown that arsenic(III) sulfide can induce other forms of cell death as well, such as pyroptosis, ferroptosis, and necrosis .

Biochemical Pathways

Arsenic(III) sulfide affects several biochemical pathways. It is involved in different pathways such as uptake, accumulation, reduction, oxidation, methylation, and demethylation . Each of these pathways has a certain set of genes and proteins to carry out the mechanism of arsenic biotransformation . Arsenic(III) sulfide can also interfere with cellular longevity by allosteric inhibition of an essential metabolic enzyme pyruvate dehydrogenase complex , which catalyzes the oxidation of pyruvate to acetyl-CoA by NAD+ .

Pharmacokinetics

The pharmacokinetics of arsenic(III) sulfide involves its absorption, distribution, metabolism, and excretion (ADME). Arsenic(III) sulfide is rapidly absorbed and well-tolerated, showing organ-specific and dose-specific bioaccumulation of arsenic metabolites . The absolute bioavailability of arsenic(III) sulfide was found to be 81.03% . The distribution trend of total arsenic in the rat was as follows: whole blood > kidney > liver > heart .

Result of Action

The primary result of arsenic(III) sulfide’s action is the induction of cell death in cancer cells. It exerts significant anti-cancer activity through inhibiting proliferation and inducing apoptosis . Moreover, arsenic(III) sulfide has been revealed to inhibit in-stent restenosis (ISR) by regulating the phenotypic transition of vascular smooth muscle cells (VSMCs) and the formation of neointima .

Action Environment

Arsenic(III) sulfide is widespread in the environment where it occurs combined with metals and sulfur and as secondary minerals in combination with oxygen . Its atomic structure allows it to be trivalent or pentavalent, and its properties lead to its classification as a metalloid in the periodic classification of the elements . Arsenic(III) sulfide can oxidize on the surface to make a highly toxic layer of arsenic trioxide . Environmental factors such as pH, temperature, and the presence of other elements can influence the action, efficacy, and stability of arsenic(III) sulfide .

Safety and Hazards

Direcciones Futuras

Propiedades

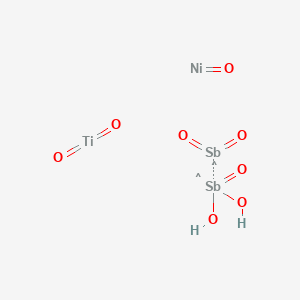

InChI |

InChI=1S/Ni.2H2O.6O.2Sb.Ti/h;2*1H2;;;;;;;;;/q;;;;;;;;;;+2;/p-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYPFSFOZBEMQC-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Sb](=O)O.O=[Ti]=O.O=[Ni].O=[Sb]=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2NiO8Sb2Ti |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1H-Benzo[d]imidazol-5-yl)prop-2-en-1-ol](/img/structure/B1169883.png)